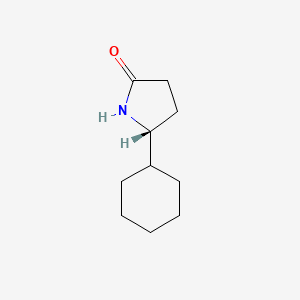![molecular formula C13H19NO2 B15052382 [Isopropyl-(3-methyl-benzyl)-amino]-acetic acid](/img/structure/B15052382.png)
[Isopropyl-(3-methyl-benzyl)-amino]-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Isopropyl-(3-methyl-benzyl)-amino]-acetic acid: is an organic compound that belongs to the class of amino acids It is characterized by the presence of an isopropyl group, a 3-methyl-benzyl group, and an amino-acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [Isopropyl-(3-methyl-benzyl)-amino]-acetic acid typically involves multi-step organic reactions. One common synthetic route includes:
Friedel-Crafts Acylation: This step involves the acylation of benzene with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to introduce the 3-methyl-benzyl group.
Amination: The acylated product is then subjected to amination to introduce the amino group.
Alkylation: The final step involves the alkylation of the amino group with isopropyl halide to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: [Isopropyl-(3-methyl-benzyl)-amino]-acetic acid can undergo oxidation reactions, typically in the presence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like halides, thiols, and amines.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amino acids.
Aplicaciones Científicas De Investigación
[Isopropyl-(3-methyl-benzyl)-amino]-acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of [Isopropyl-(3-methyl-benzyl)-amino]-acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, influencing metabolic pathways and biochemical reactions. Its effects are mediated through binding to active sites of enzymes or receptors, leading to changes in cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- [Isopropyl-(2-methyl-benzyl)-amino]-acetic acid
- [Isopropyl-(4-methyl-benzyl)-amino]-acetic acid
- [Isopropyl-(3-ethyl-benzyl)-amino]-acetic acid
Uniqueness
[Isopropyl-(3-methyl-benzyl)-amino]-acetic acid is unique due to the specific positioning of the methyl group on the benzyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different interactions with enzymes and receptors, leading to distinct pharmacological and biochemical properties.
Propiedades
Fórmula molecular |
C13H19NO2 |
|---|---|
Peso molecular |
221.29 g/mol |
Nombre IUPAC |
2-[(3-methylphenyl)methyl-propan-2-ylamino]acetic acid |
InChI |
InChI=1S/C13H19NO2/c1-10(2)14(9-13(15)16)8-12-6-4-5-11(3)7-12/h4-7,10H,8-9H2,1-3H3,(H,15,16) |
Clave InChI |
MNXDMBUMWZOMEO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)CN(CC(=O)O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[(2Z)-2-(2H-1,3-benzodioxol-5-yl)-2-(hydroxyimino)ethyl]carbamate](/img/structure/B15052299.png)
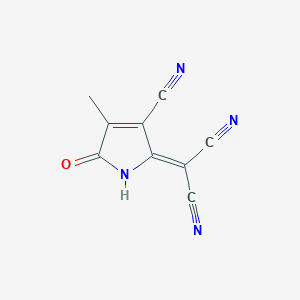

![[3-Cyano-4-(piperidin-1-yl)phenyl]boronic acid](/img/structure/B15052330.png)

![[6-(3-Hydroxyoxetan-3-yl)-3-pyridyl]boronic acid](/img/structure/B15052358.png)

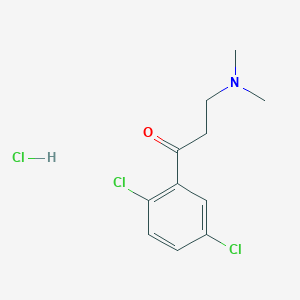

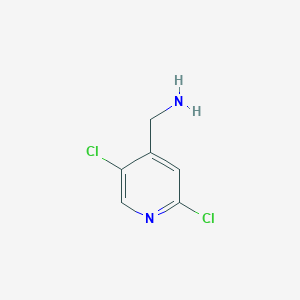
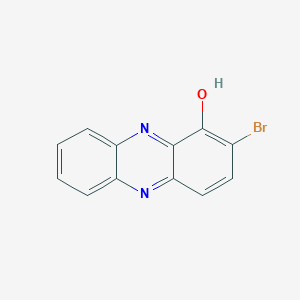
![[Ethyl-(3-methoxy-benzyl)-amino]-acetic acid](/img/structure/B15052401.png)
![4-Iodo-6-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B15052406.png)
